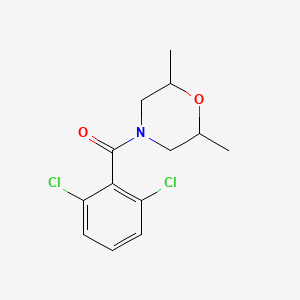
(2,6-Dichlorophenyl)(2,6-dimethylmorpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2,6-Dichlorophenyl)(2,6-dimethylmorpholino)methanone” is a chemical compound with the molecular formula C13H15Cl2NO2 . It contains a total of 33 atoms, including 15 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 2 Chlorine atoms .
Molecular Structure Analysis
The molecule contains a total of 34 bonds, including 19 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aromatic), and 1 ether (aliphatic) .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 288.1697 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data .科学的研究の応用
Synthesis and Characterization
The research on related diphenylmethane derivatives highlights the synthesis and characterization of various compounds, emphasizing the methods to achieve specific chemical structures with potential antioxidant properties. For instance, studies have synthesized bromophenols and examined their antioxidant and radical scavenging activities (Balaydın et al., 2010). These investigations contribute to understanding how structural modifications, such as bromination and demethylation, affect the chemical properties and potential applications of these compounds in medicinal chemistry and materials science.
Antioxidant Properties
Research on compounds like (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives has demonstrated significant antioxidant power, suggesting their utility as potential antioxidants. Comparative studies with standard antioxidant compounds indicate that such synthesized bromophenols could serve as promising molecules due to their effective antioxidant properties (Çetinkaya et al., 2012). This line of research is crucial for developing new antioxidants that could find applications in pharmaceuticals, food preservation, and materials science.
Chemical Reactivity and Protective Groups
Investigations into the acid- and base-stable esters of related compounds have revealed new protecting group strategies for carboxylic acids, showcasing the chemical reactivity and the potential for synthetic applications in organic chemistry (Kurosu et al., 2007). Such studies are essential for advancing synthetic methodologies, enabling the protection and deprotection of functional groups in complex molecule synthesis.
Applications in Molecular Chemistry
The research extends to the formation of clathrate complexes and the investigation of intermolecular interactions, such as the edge-to-face interaction between aromatic rings, which is pivotal in understanding the molecular assembly and potential applications in materials science (Eto et al., 2011). This aspect of research can inform the design of new materials with specific properties, such as porosity, stability, and reactivity, which are valuable in catalysis, drug delivery systems, and nanotechnology.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2,6-dichlorophenyl)-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO2/c1-8-6-16(7-9(2)18-8)13(17)12-10(14)4-3-5-11(12)15/h3-5,8-9H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOHJKJPXNFEPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B2639348.png)
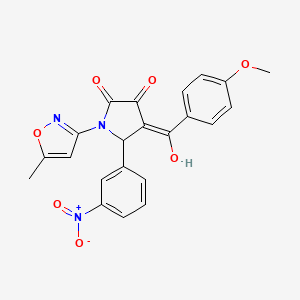

![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2639352.png)


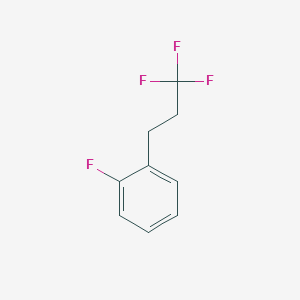
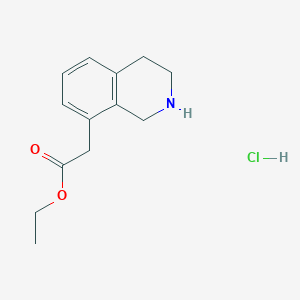


![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2639362.png)
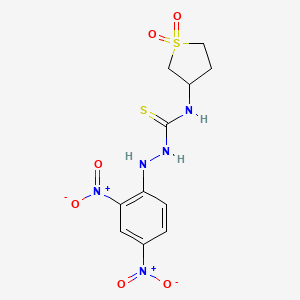
![N-(3,4-difluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2639368.png)
